molecular formula C8H8N4S B1586310 3-Amino-5-phenylamino-1,2,4-thiadiazole CAS No. 60093-15-4

3-Amino-5-phenylamino-1,2,4-thiadiazole

Cat. No. B1586310
CAS RN: 60093-15-4
M. Wt: 192.24 g/mol
InChI Key: VQILAUHHKYCEOS-UHFFFAOYSA-N
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Description

3-Amino-5-phenylamino-1,2,4-thiadiazole is a chemical compound with the CAS Number: 60093-15-4. Its IUPAC name is N5-phenyl-1H-1lambda3,2,4-thiadiazole-3,5-diamine . It has a molecular weight of 193.25 .


Molecular Structure Analysis

The InChI code for 3-Amino-5-phenylamino-1,2,4-thiadiazole is 1S/C8H9N4S/c9-7-11-8(13-12-7)10-6-4-2-1-3-5-6/h1-5,13H,(H3,9,10,11,12) .


Physical And Chemical Properties Analysis

The storage temperature for 3-Amino-5-phenylamino-1,2,4-thiadiazole is between 28°C .

Scientific Research Applications

Application 1: Antibacterial Activity

  • Summary of Application : 1,3,4-Thiadiazole molecules were synthesized and their antibacterial activity was screened against various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
  • Methods of Application : The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride, and characterized with UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .
  • Results or Outcomes : The molecules were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, while molecules 1, 3 and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .

Application 2: Synthesis of 1,2,4-triazole-containing scaffolds

  • Summary of Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
  • Methods of Application : This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
  • Results or Outcomes : The review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Application 3: Antioxidant Activity

  • Summary of Application : Thiadiazole-triazole analogs hybridized with thiophene have been synthesized and their antioxidant activity has been investigated .
  • Methods of Application : The synthetic protocol of these compounds is based on heterocyclization key compound 5- (2-chloroacetamido)-2-phenyl- N - (1,3,4-thiadiazol-2-yl)-2 H -1,2,3-triazole-4-carboxamide ( 1) in the presence of different thiocarbamoyl reagents .
  • Results or Outcomes : The antioxidant properties of the prepared thiadiazole–triazole–thiophene hybrids were investigated using the DPPH radical scavenging technique, where hybrids 4 and 6 showed the strongest inhibition, whereas analog 10 showed only moderate inhibition .

Application 4: Anti-convulsant Activity

  • Summary of Application : 5-amino-1,3,4-thiadiazole-2-thiol, a related compound, has been used to prepare new amines exhibiting anti-convulsant activity .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the available sources .
  • Results or Outcomes : The specific results or outcomes obtained are not provided in the available sources .

Application 5: Anticancer Activity

  • Summary of Application : 1,3,4-Thiadiazoles display a broad spectrum of biological activities, including anticancer activity .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the available sources .
  • Results or Outcomes : The specific results or outcomes obtained are not provided in the available sources .

Application 6: Improved Liposolubility

  • Summary of Application : The sulfur atom of the thiadiazole ring imparts improved liposolubility, and the mesoionic nature of 1,3,4-thiadiazoles also allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the available sources .
  • Results or Outcomes : The specific results or outcomes obtained are not provided in the available sources .

Safety And Hazards

3-Amino-5-phenylamino-1,2,4-thiadiazole is classified as having acute toxicity (Category 4, Oral) and can cause serious eye irritation (Category 2) . It is harmful if swallowed and causes serious eye irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5-N-phenyl-1,2,4-thiadiazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-7-11-8(13-12-7)10-6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQILAUHHKYCEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373409
Record name N~5~-Phenyl-1,2,4-thiadiazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-phenylamino-1,2,4-thiadiazole

CAS RN

60093-15-4
Record name N~5~-Phenyl-1,2,4-thiadiazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-5-ANILINO-1,2,4-THIADIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MKF As-Samarri, MN Al-Jibouri - iasj.net
The new Schiff base 5-phyenyl amino-3-Salicylidimino-1, 2, 4 thiadizole (HL) was prepared from condensation reaction of 3-amino-5-phenyl amino-1, 2, 4-thiadiazole with salicyldehyde…
Number of citations: 3 www.iasj.net
JS WAGHMARE, ME SHELKE - Citeseer
A novel series of 3-amino-5-substituted amino-1, 2, 4-thiadiazoles (5a-f) and 3-substituted thiocarbamido-5-substituted amino-1, 2, 4-thiadiazoles (6a-f) have been obtained by the …
Number of citations: 2 citeseerx.ist.psu.edu

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